4-(Piperazin-1-yl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents .
Mechanism of Action
Target of Action
4-(Piperazin-1-yl)benzo[d]oxazole is a compound that has been studied for its potential biological activities . . This receptor is involved in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Mode of Action
It’s known that the piperazine moiety is a good template for many different biological targets . Modifying the piperazine moiety with some functional groups, such as introducing an alkyl chain constituted by two- to four carbon atoms linked to the N − 1 of piperazine moiety and to a terminal fragment usually containing an amide or imide function, has been shown to be important .
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been evaluated for their cytotoxicity towards various human cancer cell lines . Among the compounds tested, some displayed maximum cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the cyclization to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-(Piperazin-1-yl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: This compound has shown potential as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share a similar core structure but with a sulfur atom instead of oxygen.
Benzimidazole derivatives: These compounds have a nitrogen atom in place of the oxygen in the benzoxazole ring.
Isoxazole derivatives: These compounds feature an oxygen and nitrogen atom in a five-membered ring, similar to benzoxazole but with different positioning
Uniqueness: 4-(Piperazin-1-yl)benzo[d]oxazole is unique due to its combination of the benzoxazole ring with a piperazine moiety, which imparts distinct biological activities. This structural uniqueness allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
4-(Piperazin-1-yl)benzo[d]oxazole (CAS No. 105684-82-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a piperazine moiety linked to a benzo[d]oxazole ring, which contributes to its pharmacological properties. The synthesis of this compound typically involves the reaction of piperazine with appropriate benzo[d]oxazole derivatives, utilizing various catalysts and solvents to optimize yield and purity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines. In vitro assays indicated that these derivatives can induce apoptosis in cancer cells, with IC50 values ranging from 25.72 ± 3.95 μM for MCF cell lines to lower values for more potent variants .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | MCF | 25.72 ± 3.95 |
Compound 2 | U87 | 45.2 ± 13.0 |
Compound 3 | Murine leukemia | 1.6 ± 0.9 |
Antibacterial and Antifungal Activity
The compound has also demonstrated antibacterial and antifungal activities. Various studies have reported that derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values show that some derivatives are effective at concentrations as low as 0.8 µg/ml against certain fungal strains .
Table 2: Antimicrobial Activity of Derivatives
Compound | Bacteria/Fungus | MIC (µg/ml) |
---|---|---|
Compound A | S. aureus | 0.015 |
Compound B | E. coli | 10 |
Compound C | C. albicans | 1.6 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Antitumor Mechanism : It is believed that the compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
- Antimicrobial Mechanism : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, while antifungal effects could relate to the inhibition of ergosterol biosynthesis .
Case Studies
Several case studies have provided insights into the efficacy of this compound in vivo:
- Tumor Growth Suppression : In a murine model, treatment with a derivative led to significant tumor growth suppression compared to control groups, demonstrating its potential as an anticancer agent.
- Infection Models : In models of bacterial infection, administration of the compound resulted in reduced bacterial load and improved survival rates in infected subjects .
Properties
IUPAC Name |
4-piperazin-1-yl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLIOHPHGHDFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743404 |
Source
|
Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105684-82-0 |
Source
|
Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.